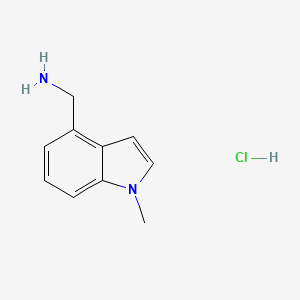
(1-Methylindol-4-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methylindol-4-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2460749-85-1 . It has a molecular weight of 196.67 . The IUPAC name for this compound is 1H-indol-2-ylmethanamine hydrochloride . The InChI code for this compound is 1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H .
Molecular Structure Analysis
The molecular formula for this compound is C10H13ClN2 . The InChI key for this compound is OOENXMOJCVOPPC-UHFFFAOYSA-N . The canonical smiles representation for this compound is CN1C=CC2=C (C=CC=C21)CN.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.67 , and a complexity of 158 . It has 1 rotatable bond, 2 hydrogen bond donors, and 1 hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen
Material Synthesis and Characterization
One study focuses on the synthesis and characterization of compounds through condensation reactions, highlighting a methodological approach relevant to material science and organic chemistry. For example, Shimoga et al. (2018) described the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, showcasing techniques like FT-IR, DSC, NMR, and mass spectrometry for compound characterization Shimoga, Shin, & Kim, 2018. This research exemplifies how similar compounds are synthesized and analyzed, providing a foundation for further exploration of “(1-Methylindol-4-yl)methanamine; hydrochloride” in material sciences.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, novel compounds are continually being designed, synthesized, and evaluated for therapeutic potential. A notable example is the work by Sniecikowska et al. (2019), who developed aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, demonstrating significant antidepressant-like activity Sniecikowska et al., 2019. Such studies underscore the potential of structurally related amines in developing new treatments for neurological disorders.
Antimicrobial Research
The synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety by Thomas et al. (2010) illustrates the application of related compounds in antimicrobial research. These derivatives were evaluated for their in vitro antibacterial and antifungal activities, showing moderate to very good activity against pathogenic strains Thomas, Adhikari, & Shetty, 2010. This highlights the broader context of how derivatives of “(1-Methylindol-4-yl)methanamine; hydrochloride” might be explored for antimicrobial properties.
Safety and Hazards
Zukünftige Richtungen
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “(1-Methylindol-4-yl)methanamine;hydrochloride” and other indole derivatives could be explored for new therapeutic possibilities .
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that (1-Methylindol-4-yl)methanamine hydrochloride may interact with various targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (1-Methylindol-4-yl)methanamine hydrochloride may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
It has been suggested that this compound could be used to treat diseases caused by reduced activity of ampk
Eigenschaften
IUPAC Name |
(1-methylindol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-12-6-5-9-8(7-11)3-2-4-10(9)12;/h2-6H,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWWORKWVKUEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)
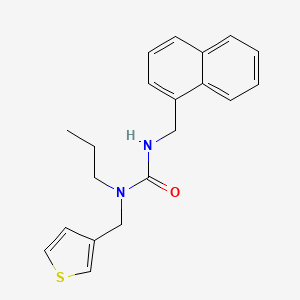
![1,7-Bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477276.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)
![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)
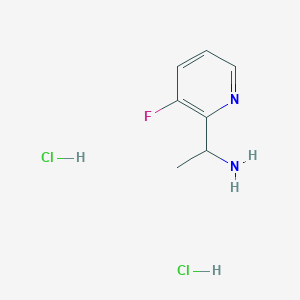
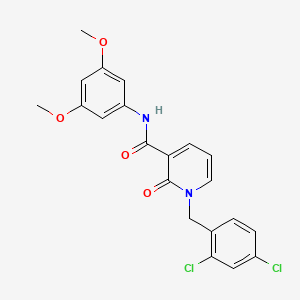
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2477287.png)
![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)
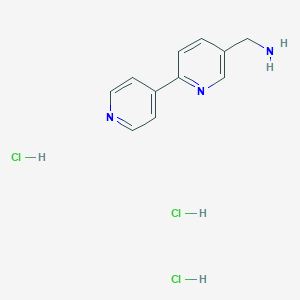
![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)